molecular formula C21H38O3 B12314477 oxiran-2-ylmethyl (E)-octadec-9-enoate

oxiran-2-ylmethyl (E)-octadec-9-enoate

Cat. No.: B12314477
M. Wt: 338.5 g/mol
InChI Key: VWYIWOYBERNXLX-MDZDMXLPSA-N
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Description

Oxiran-2-ylmethyl (E)-octadec-9-enoate is an organic compound that belongs to the family of oxiranes, which are cyclic ethers with a three-membered ring containing one oxygen and two carbon atoms. This compound is characterized by the presence of an oxirane ring and an octadec-9-enoate moiety, making it a versatile molecule with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxiran-2-ylmethyl (E)-octadec-9-enoate typically involves the reaction of an unsaturated fatty acid ester with an epoxide. One common method is the epoxidation of oleic acid methyl ester using a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), to form the oxirane ring . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale epoxidation processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Oxiran-2-ylmethyl (E)-octadec-9-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used to open the oxirane ring.

    Oxidizing agents: Peracids like m-CPBA are used for epoxidation.

    Reducing agents: Hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) is used for reduction reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of oxiran-2-ylmethyl (E)-octadec-9-enoate involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can modify the molecular structure and properties of the compound, enabling it to interact with various molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxiran-2-ylmethyl (E)-octadec-9-enoate is unique due to its long-chain unsaturated fatty acid ester moiety, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring hydrophobicity and flexibility, such as in the production of surfactants and coatings .

Properties

Molecular Formula

C21H38O3

Molecular Weight

338.5 g/mol

IUPAC Name

oxiran-2-ylmethyl (E)-octadec-9-enoate

InChI

InChI=1S/C21H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h9-10,20H,2-8,11-19H2,1H3/b10-9+

InChI Key

VWYIWOYBERNXLX-MDZDMXLPSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC1CO1

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC1CO1

Origin of Product

United States

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